

Early research on Amiprofos-methyl as a phosphoric amide herbicide

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Compound of Interest

Compound Name: Amiprofos-methyl

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Early Research on Amiprofos-methyl: A Phosphoric Amide Herbicide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprofos-methyl (APM), chemically known as O-methyl O-(4-methyl-2-nitrophenyl) N-isopropylphosphoramidothioate, is a phosphoric amide herbicide that emerged from early research as a potent inhibitor of plant growth. Its mechanism of action is primarily attributed to the disruption of microtubule polymerization, a crucial process for cell division, elongation, and overall plant development. This technical guide provides a comprehensive overview of the foundational research on **Amiprofos-methyl**, detailing its biochemical activity, experimental evaluation, and its relationship with other classes of herbicides.

Core Mechanism of Action: Inhibition of Plant Microtubule Polymerization

Early studies unequivocally identified **Amiprofos-methyl** as a specific and potent anti-microtubule agent in plants.^{[1][2]} The herbicidal activity of APM stems from its ability to directly interfere with the dynamics of microtubule assembly. Unlike some other compounds that may indirectly affect microtubules, APM has been shown to directly poison microtubule dynamics in plant cells.^{[1][2]} This effect is selective for plant tubulin, as significantly higher concentrations of

APM are required to affect microtubule assembly in animal cells, such as bovine brain microtubules.[\[1\]](#)[\[3\]](#)

The proposed mechanism involves APM binding to tubulin subunits, preventing their polymerization into microtubules. This leads to the depolymerization of existing microtubule structures within the plant cells. The disruption of the microtubule network has profound consequences on cellular processes that are dependent on a functional cytoskeleton, including mitosis, cell plate formation, and the directional control of cell expansion.

Quantitative Data on Bioactivity

The following tables summarize key quantitative data from early research on **Amiprofos-methyl**, providing insights into its potency and binding affinity.

Parameter	Value	Organism/System	Reference
Inhibition Constant (Ki)	5 μ M	Tobacco (Nicotiana tabacum) tubulin, competitive inhibition of [¹⁴ C]oryzalin binding	[1]
Dissociation Constant (Kd)	117 nM	Tobacco tubulin for [¹⁴ C]oryzalin	[1]
IC50 (Growth Inhibition)	3.5 μ M	Plasmodium falciparum	
Mitochondrial Respiration (ID50)	140 nM	Inhibition of calcium accumulation in corn mitochondria	
Tubulin Polymerization Inhibition	Complete inhibition at 0.1 μ M	Haemanthus endosperm cells	
Effect on Animal Tubulin	No effect up to 100 μ M	Bovine brain tubulin polymerization	

Table 1: In Vitro Bioactivity of **Amiprofos-methyl**

Plant Species	Observation	APM Concentration	Reference
Rose (cultured cells)	Concentration-dependent inhibition of taxol-induced microtubule polymerization	Not specified	[1]
Tobacco (cultured cells)	Depolymerization of preformed, taxol-stabilized microtubules	Low micromolar	[1]
Tobacco (cultured cells)	Growth inhibition correlated with microtubule depolymerization	Threshold range for depolymerization	[1]
Micrasterias denticulata	Inhibition of post-mitotic nuclear and chloroplast migration	10^{-3} to 10^{-6} M	
Wheat	Disruption of the microtubular system in root cells	3×10^{-3} M	
Carrot	Cross-resistance to amiprofos-methyl in dinitroaniline-resistant lines	Not specified	

Table 2: Herbicidal Effects of **Amiprofos-methyl** on Various Plant Systems

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is a generalized procedure based on methods described in early studies to assess the effect of **Amiprofos-methyl** on microtubule assembly.

Objective: To determine the inhibitory effect of **Amiprofos-methyl** on the polymerization of plant tubulin in vitro.

Materials:

- Purified plant tubulin (e.g., from cultured rose or tobacco cells)
- Polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 2 mM EGTA, 1 mM MgCl₂, 1 mM GTP)
- Taxol (to promote microtubule assembly)
- **Amiprofos-methyl** (dissolved in a suitable solvent, e.g., DMSO)
- Spectrophotometer with temperature control

Procedure:

- Tubulin Preparation: Purify tubulin from plant cell cultures using established protocols, often involving cycles of polymerization and depolymerization and chromatography.
- Reaction Mixture: In a cuvette, combine the polymerization buffer, purified tubulin, and GTP.
- Initiation of Polymerization: Add Taxol to the reaction mixture to induce microtubule polymerization.
- Addition of Inhibitor: Introduce varying concentrations of **Amiprofos-methyl** (or the solvent control) to the reaction mixtures.
- Monitoring Polymerization: Immediately place the cuvettes in a spectrophotometer set to 37°C. Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
- Data Analysis: Plot the change in absorbance versus time for each concentration of **Amiprofos-methyl**. The rate and extent of polymerization in the presence of the inhibitor are compared to the control to determine the inhibitory effect.

Competitive Binding Assay with [14C]oryzalin

This protocol outlines the methodology used to investigate the competitive binding of **Amiprofos-methyl** and the dinitroaniline herbicide oryzalin to plant tubulin.

Objective: To determine if **Amiprofos-methyl** competes with oryzalin for the same binding site on plant tubulin.

Materials:

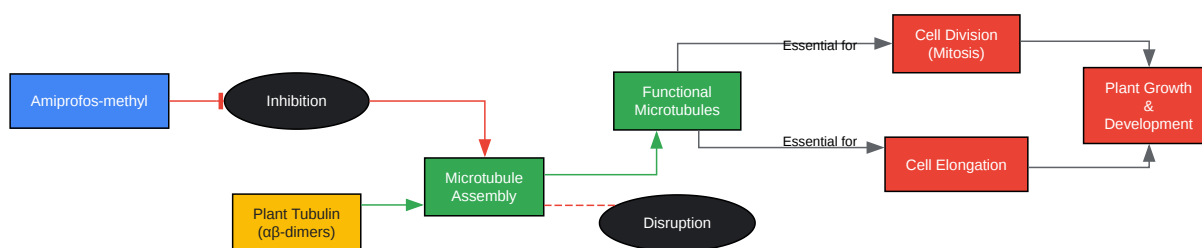
- Purified plant tubulin
- [14C]oryzalin (radiolabeled oryzalin)
- Unlabeled **Amiprofos-methyl**
- Binding buffer
- Filtration apparatus (e.g., glass fiber filters)
- Scintillation counter

Procedure:

- Incubation: Incubate purified plant tubulin with a constant concentration of [14C]oryzalin in the presence of increasing concentrations of unlabeled **Amiprofos-methyl**.
- Equilibration: Allow the binding reaction to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters to separate the tubulin-ligand complexes from the unbound radiolabeled oryzalin.
- Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioactivity.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter.

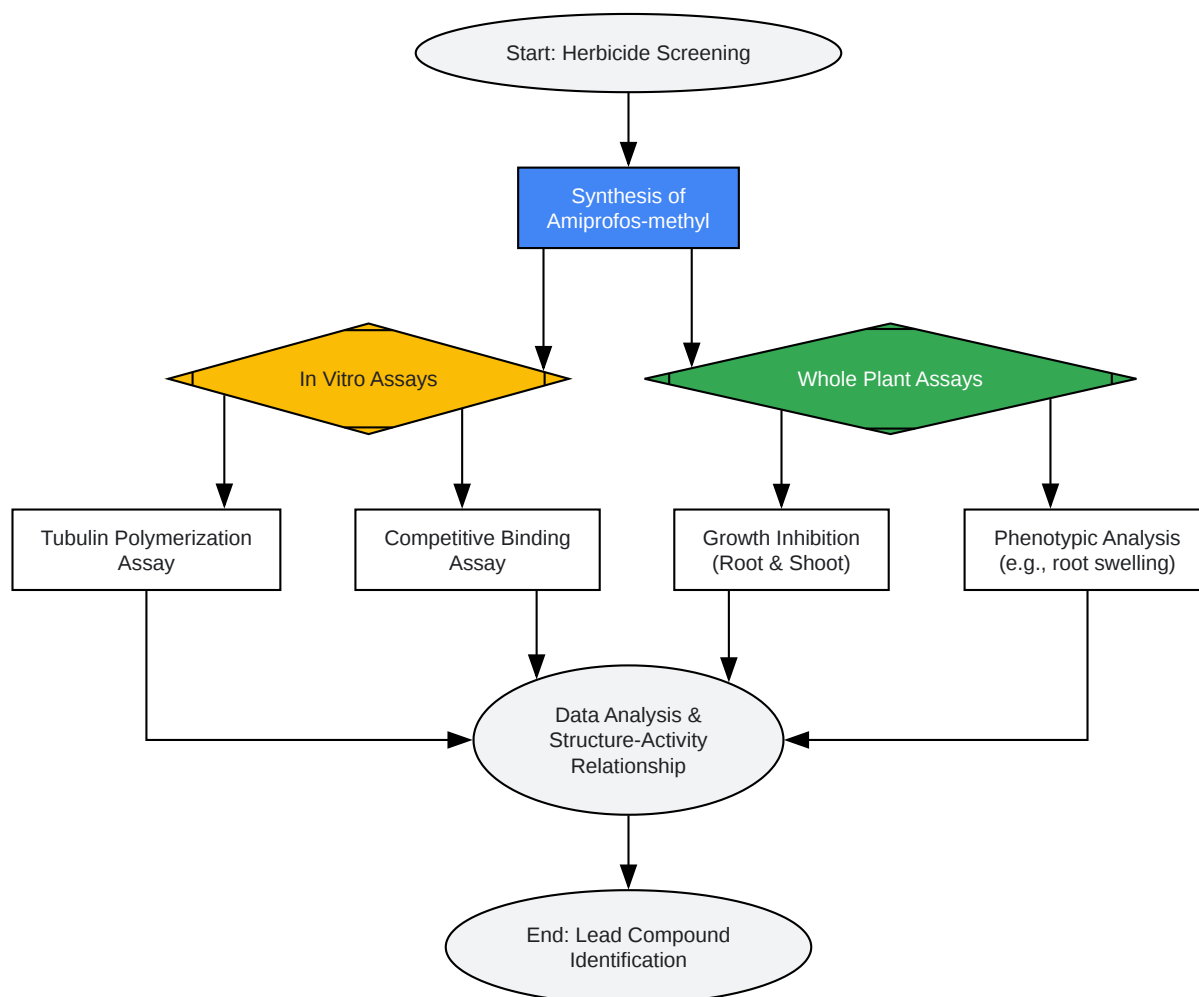
- Data Analysis: The amount of bound [^{14}C]oryzalin is plotted against the concentration of **Amiprofos-methyl**. A decrease in the amount of bound [^{14}C]oryzalin with increasing concentrations of **Amiprofos-methyl** indicates competitive binding. The inhibition constant (K_i) can be calculated from this data.

Signaling Pathways and Experimental Workflows



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Caption: Mode of action of **Amiprofos-methyl**.



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Caption: Experimental workflow for assessing herbicidal activity.

Relationship with Dinitroaniline Herbicides

Amiprofos-methyl is often compared to the dinitroaniline class of herbicides (e.g., trifluralin, oryzalin) due to their similar mode of action. Both classes of compounds are known to disrupt microtubule assembly in plants. The competitive binding studies demonstrating that

Amiprofos-methyl can displace oryzalin from its binding site on tubulin strongly suggest that they share a common or overlapping binding domain.

This shared mechanism is further supported by observations of cross-resistance. For instance, carrot cell lines resistant to dinitroaniline herbicides also exhibit resistance to **Amiprofos-methyl**. This indicates a common basis for their herbicidal activity, likely at the level of the tubulin protein itself.

Synthesis of Amiprofos-methyl

The synthesis of **Amiprofos-methyl**, O-methyl O-(4-methyl-2-nitrophenyl) N-isopropylphosphoramidothioate, generally involves the reaction of a substituted nitrophenol with a phosphoramidic chloride or a related phosphorus-containing intermediate. While specific early synthesis patents for **Amiprofos-methyl** are not readily available in the public domain, the general synthetic route for such phosphoroamidothioates can be outlined as follows:

- **Phosphorus Oxychloride Reaction:** Phosphorus oxychloride (POCl_3) is reacted with an alcohol, such as methanol, to form a dichlorophosphate intermediate.
- **Amination:** The dichlorophosphate is then reacted with an amine, in this case, isopropylamine, to yield a phosphoramidic dichloride.
- **Condensation with Phenol:** The final step involves the condensation of the phosphoramidic dichloride with the desired substituted phenol, 4-methyl-2-nitrophenol, in the presence of a base to yield **Amiprofos-methyl**.

Variations of this synthetic scheme exist, but the core principle involves the sequential formation of the P-O-alkyl, P-N-alkyl, and P-O-aryl bonds.

Conclusion

Early research on **Amiprofos-methyl** established it as a potent and selective inhibitor of plant microtubule polymerization. Its mode of action, involving direct interaction with plant tubulin, places it in a similar functional class as the dinitroaniline herbicides. The quantitative data on its bioactivity and the detailed experimental protocols for its evaluation provide a solid foundation for further research and development in the field of herbicides and microtubule-targeting agents. The specific disruption of a fundamental cellular process in plants, with lower toxicity to

animal cells, highlights the potential for developing targeted and effective agricultural chemicals.

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